6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzhydryl group and a nitropyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine. This intermediate is then reacted with 5-nitropyrimidin-4-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced with other substituents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Condensation: Aldehydes, ketones, acidic or basic catalysts
Major Products Formed
Reduction: 6-(4-Benzhydrylpiperazin-1-yl)-5-aminopyrimidin-4-amine
Substitution: Various substituted piperazine derivatives
Condensation: Imines or enamines
Scientific Research Applications
6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of enzyme-substrate interactions, leading to a decrease in the catalytic activity of the enzyme.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Another compound featuring a benzhydrylpiperazine group, known for its inhibitory activity against human carbonic anhydrase.
1-Benzhydryl piperazine derivatives: A class of compounds with various biological activities, including antimicrobial and ACE inhibition properties.
Uniqueness
6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of a nitropyrimidine moiety and a benzhydrylpiperazine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c22-20-19(27(28)29)21(24-15-23-20)26-13-11-25(12-14-26)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSWWBCOARXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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